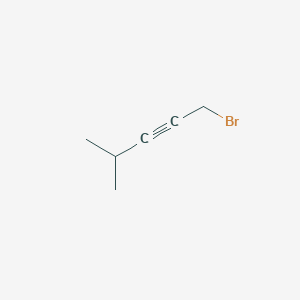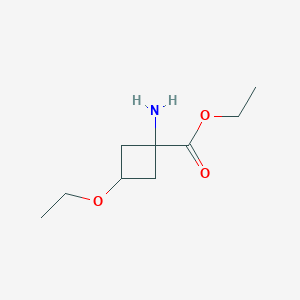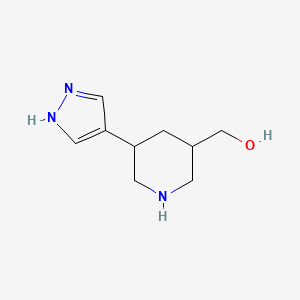
(5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol is a compound that features a pyrazole ring attached to a piperidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrazole or piperidine rings.
Substitution: The hydrogen atoms on the pyrazole or piperidine rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the pyrazole or piperidine rings.
Scientific Research Applications
(5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Phenyl-piperidin-1-yl)-(5-(1H-pyrazol-4-yl)-thiophen-3-yl)-methanone: This compound has a similar structure but includes a thiophene ring instead of a methanol group.
Pyrazolo[3,4-c]pyridine compounds: These compounds share the pyrazole ring but have different substituents and ring structures.
Uniqueness
(5-(1H-Pyrazol-4-yl)piperidin-3-yl)methanol is unique due to its specific combination of a pyrazole ring, piperidine ring, and methanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[5-(1H-pyrazol-4-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C9H15N3O/c13-6-7-1-8(3-10-2-7)9-4-11-12-5-9/h4-5,7-8,10,13H,1-3,6H2,(H,11,12) |
InChI Key |
QGHWLISUHSRNEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1C2=CNN=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B12980054.png)
![2-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12980062.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-4'-carboxylic acid](/img/structure/B12980066.png)
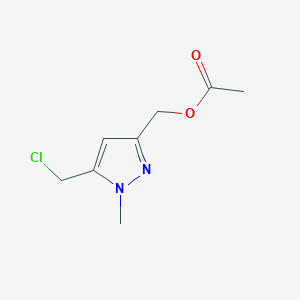

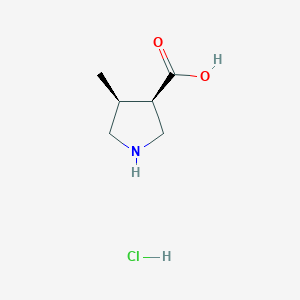
![tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12980097.png)

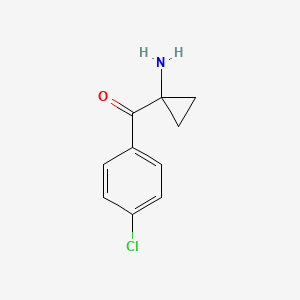
![(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B12980101.png)
